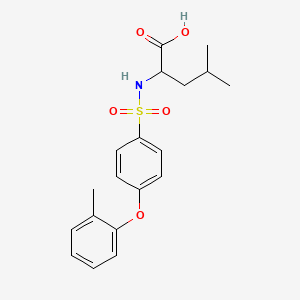

N-(1,3-二氧异噻唑啉-5-基)-4-异丙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

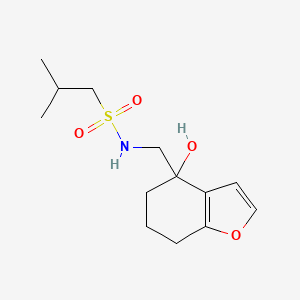

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide is a compound of interest due to its structural and chemical properties. While direct studies on this exact compound are scarce, related research on N-substituted isoindolinone derivatives provides insights into synthesis methods, molecular structures, chemical reactions, and properties that can be inferred for N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide.

Synthesis Analysis

The synthesis of N-substituted isoindolinone derivatives often involves condensation reactions, C-H activation, and catalyzed annulation processes. For example, Patel and Dhameliya (2010) demonstrated the synthesis of related compounds through facile condensation, highlighting the versatility of isoindolinone frameworks in synthesizing biologically active molecules (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Studies on similar compounds reveal detailed molecular structure analyses through NMR, IR, and X-ray diffraction techniques. Karabulut et al. (2014) conducted molecular structure determination by single crystal X-ray diffraction, providing insights into the impact of intermolecular interactions on the geometry of isoindolinone derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Isoindolinone derivatives undergo various chemical reactions, including reductive chemistry, annulation, and functionalization, reflecting their chemical versatility. For instance, Palmer et al. (1995) explored the reductive chemistry of a related compound, illustrating the potential for selective toxicity in hypoxic cells through oxygen-inhibited enzymatic reduction processes (Palmer et al., 1995).

科学研究应用

合成和生物活性

- Patel和Dhameliya(2010年)的研究讨论了与N-(1,3-二氧杂-5-基)苯甲酰基-4-异丙氧基苯甲酰相关的化合物的合成,并评估了它们的抗菌和抗真菌活性。一些新合成的化合物显示出有希望的抗微生物活性,表明其作为抗微生物药物的潜力(Patel & Dhameliya, 2010)。

抗癌评价

- Kumar等人(2014年)合成了一系列衍生物,并对它们进行了体外抗微生物和抗癌活性评价。一些化合物对某些细胞系比标准药物卡铂更活跃,突显了它们在抗癌治疗中的潜力(Kumar et al., 2014)。

抗结核药物

- Reddy,Kumar和Devi(2014年)报道了新型邻苯二甲酰亚胺衍生物的绿色合成,这些衍生物是抗结核药物对氨基水杨酸的类似物。这表明这些化合物在治疗结核病中的潜在应用(Reddy, Kumar, & Devi, 2014)。

抗癫痫活性

- Asadollahi等人(2019年)开发了N-芳基-2-(1,3-二氧杂-2-基)丙酰胺衍生物,并评估了它们的抗癫痫活性。研究发现一些化合物具有显著的抗癫痫效果,为进一步研究其治疗潜力提供了依据(Asadollahi et al., 2019)。

合成方法

- Liu等人(2020年)开发了一种通过羟基水合氮杂环化合成3-羟基二氧杂-1-酮的方法,为这些化合物及可能相关结构提供了更清洁的合成途径(Liu et al., 2020)。

作用机制

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

This compound acts as a small-molecule inhibitor . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It can degrade the target protein through this pathway, which has become a hot issue in the field of medicinal chemistry .

Pharmacokinetics

The compound’s mode of action suggests that it may have good bioavailability, as it is able to interact with its target proteins within the body .

Result of Action

The compound is capable of suppressing IDO1 activities in in vitro experiments . This inhibitory activity could potentially lead to a decrease in the pathogenesis of cancer and other diseases associated with excessive activation of IDO1 .

属性

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-10(2)24-13-6-3-11(4-7-13)16(21)19-12-5-8-14-15(9-12)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJNAQJSYGQDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)

![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)

![7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2495512.png)

![N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2495513.png)